5-((3-Chlorophenyl)thio)pentan-2-one
Description
5-((3-Chlorophenyl)thio)pentan-2-one is a sulfur-containing ketone derivative characterized by a pentan-2-one backbone substituted with a 3-chlorophenylthio group. Thioether-functionalized ketones, such as this compound, are often intermediates in organic synthesis or explored for bioactivity due to the electron-rich sulfur atom and aromatic substituents, which can influence reactivity and interaction with biological targets .
Properties
Molecular Formula |
C11H13ClOS |
|---|---|
Molecular Weight |
228.74 g/mol |
IUPAC Name |
5-(3-chlorophenyl)sulfanylpentan-2-one |
InChI |
InChI=1S/C11H13ClOS/c1-9(13)4-3-7-14-11-6-2-5-10(12)8-11/h2,5-6,8H,3-4,7H2,1H3 |
InChI Key |
LFFSGUCFEMZASY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCCSC1=CC(=CC=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3-Chlorophenyl)thio)pentan-2-one typically involves the reaction of 3-chlorothiophenol with pentan-2-one under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the thiophenol, followed by nucleophilic substitution with pentan-2-one. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
5-((3-Chlorophenyl)thio)pentan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenylthio group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles like amines, thiols, or alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, alkanes
Substitution: Derivatives with different substituents on the phenyl ring
Scientific Research Applications
5-((3-Chlorophenyl)thio)pentan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-((3-Chlorophenyl)thio)pentan-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
5-((2,5-Difluorophenyl)thio)pentan-2-one
- Structure : Differs in the aromatic substituent (2,5-difluorophenylthio vs. 3-chlorophenylthio).
- Properties: Molecular weight = 230.27 g/mol, purity = 98% (lab-grade). Notably discontinued for commercial use, suggesting specialized or restricted applications .
5-(2-Chlorophenyl)-2,2-dimethylcyclopentan-1-one
- Structure: Cyclopentanone core with 2-chlorophenyl and dimethyl groups.
- Applications : Used in synthetic chemistry (CAS 54255-92-4), highlighting the role of steric hindrance from dimethyl groups in modulating reactivity .
Functional Group Analogs
2-((3-Chlorobenzyl)thio)-1,3,4-oxadiazole Derivatives (e.g., Compound 5e)
- Structure : Incorporates a 3-chlorobenzylthio group but fused to a 1,3,4-oxadiazole ring instead of a ketone.
- Bioactivity : Exhibits fungicidal activity (>50% inhibition against Sclerotinia sclerotiorum and Rhizoctonia solani) and herbicidal effects (bleaching activity at 50 μg/mL). Molecular docking studies suggest interactions with succinate dehydrogenase (SDH), similar to the lead fungicide penthiopyrad .
- Key Difference : The oxadiazole ring enhances planar rigidity, improving target binding compared to flexible ketones.
5-(Dipropylamino)pentan-2-one
- Structure: Replaces the thioether group with a dipropylamino moiety.
- Applications : Studied as a switchable-hydrophilicity solvent. NMR and IR data (δ 1.45–2.70 ppm for alkyl chains; C=O stretch at 1715 cm⁻¹) highlight differences in polarity and hydrogen-bonding capacity compared to thioether analogs .
Data Tables
Research Findings and Discussion
- However, the ketone backbone may reduce target affinity compared to heterocyclic systems .
- Toxicity : Computational models (e.g., GUSAR) predict acute toxicity for triazole-thioether analogs, but data for the target compound remain lacking .
Biological Activity
5-((3-Chlorophenyl)thio)pentan-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on diverse research findings.
Chemical Structure and Properties
The compound this compound features a pentanone backbone with a chlorophenylthio group, which contributes to its unique chemical reactivity and biological activity. The molecular formula is , and its structure can be represented as follows:
Antitumor Activity
Recent studies have indicated that derivatives of thioether compounds, including those similar to this compound, exhibit significant antitumor properties. For instance, certain thioether compounds have shown effectiveness in inhibiting tumor growth by inducing apoptosis in cancer cells.
Case Study: Antitumor Mechanisms
A study on related thioether compounds demonstrated that they could inhibit key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT pathway. This inhibition led to increased levels of reactive oxygen species (ROS), triggering apoptosis in various cancer cell lines including A549 (lung cancer) and K562 (leukemia) .
| Compound | IC50 (µM) | Cancer Cell Line | Mechanism of Action |
|---|---|---|---|
| This compound | TBD | A549, K562 | Induction of apoptosis via ROS generation |
| Related Thioether 1 | 10 | A549 | PI3K/AKT inhibition |
| Related Thioether 2 | 15 | K562 | ROS-mediated apoptosis |
Enzyme Inhibition
The compound has also been studied for its potential to inhibit specific enzymes that are crucial for tumor progression. Enzyme inhibition assays have shown that thioether compounds can modulate the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes associated with cancer .
Pharmacological Applications
This compound may have various pharmacological applications based on its biological activity:
- Antitumor Agent : Potential use in cancer therapy due to its ability to induce apoptosis and inhibit tumor growth.
- Anti-inflammatory Agent : Its ability to inhibit COX and LOX suggests potential applications in treating inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
